3-bromo-N-cyclopropyl-N-(trifluoromethyl)aniline
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Overview
Description
3-bromo-N-cyclopropyl-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H9BrF3N It is a derivative of aniline, where the aniline ring is substituted with a bromine atom, a cyclopropyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-cyclopropyl-N-(trifluoromethyl)aniline typically involves the following steps:
Bromination: The starting material, aniline, undergoes bromination to introduce a bromine atom at the desired position on the aromatic ring.
Cyclopropylation: The brominated aniline is then subjected to cyclopropylation, where a cyclopropyl group is introduced.
Trifluoromethylation: Finally, the compound undergoes trifluoromethylation to introduce the trifluoromethyl group.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs advanced techniques such as high-throughput screening and process optimization to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-cyclopropyl-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions, often in the presence of a base and under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-bromo-N-cyclopropyl-N-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-cyclopropyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the cyclopropyl group can influence its overall stability and reactivity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-(trifluoromethyl)aniline: Similar in structure but lacks the cyclopropyl group.
3-bromo-N-methyl-N-(trifluoromethyl)aniline: Similar but with a methyl group instead of a cyclopropyl group.
3-bromo-N-cyclopropyl-N-methyl aniline: Similar but lacks the trifluoromethyl group.
Uniqueness
3-bromo-N-cyclopropyl-N-(trifluoromethyl)aniline is unique due to the presence of both the cyclopropyl and trifluoromethyl groups, which confer distinct chemical properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the cyclopropyl group can influence its binding interactions and overall reactivity.
Properties
Molecular Formula |
C10H9BrF3N |
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Molecular Weight |
280.08 g/mol |
IUPAC Name |
3-bromo-N-cyclopropyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H9BrF3N/c11-7-2-1-3-9(6-7)15(8-4-5-8)10(12,13)14/h1-3,6,8H,4-5H2 |
InChI Key |
QWPCIFTWNPLBQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(C2=CC(=CC=C2)Br)C(F)(F)F |
Origin of Product |
United States |
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